4-Methoxyphenylacetone

Biocatalysis Chiral amine synthesis Amine dehydrogenase engineering

Procure exclusively the 4-methoxy isomer for validated performance in engineered AmDH biocatalysis and Brevibacterium linens amination, achieving >99% ee. This para-substituted ketone ensures reproducible outcomes in continuous flow chlorosulfonation for tamsulosin intermediates and accurate forensic identification. Substitution with other regioisomers compromises yield and analytical precision.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 122-84-9
Cat. No. B017817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylacetone
CAS122-84-9
Synonyms1-(4-Methoxyphenyl)-2-propanone;  4-Methoxybenzyl Methyl Ketone;  p-Acetonylanisole;  p-Anisylacetone;  NSC 22983;  NSC 46101; 
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
InChIKeyWFWKNGZODAOLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly
insoluble in water;  soluble in oils, organic solvents
miscible at room temperature (in ethanol)

4-Methoxyphenylacetone (CAS 122-84-9) Procurement Guide: Chemical Properties, Regulatory Context, and Commercial Specifications


4-Methoxyphenylacetone (CAS 122-84-9), systematically named 1-(4-methoxyphenyl)propan-2-one, is an aromatic ketone belonging to the phenylacetone class with molecular formula C10H12O2 and molecular weight 164.20 g/mol [1]. This compound exists as a colorless to pale yellow liquid at ambient temperature, exhibiting limited water solubility but miscibility with common organic solvents including ethanol, ether, and acetone . With a boiling point of 145 °C at 25 mmHg and density of 1.067 g/mL at 25 °C, 4-methoxyphenylacetone serves as a key intermediate in the synthesis of various pharmaceutical agents, including sympathomimetic amines and central nervous system therapeutics [2]. The para-methoxy substitution confers distinct electronic properties that govern its reactivity profile in reductive amination, asymmetric catalysis, and condensation reactions . Commercial grades typically range from 97% to ≥98% purity as determined by gas chromatography, with refractive index specifications between 1.5200 and 1.5300 at 20 °C [3]. For procurement purposes, this compound is regulated as a precursor in amphetamine synthesis and requires appropriate documentation for research and industrial use .

Why 4-Methoxyphenylacetone (122-84-9) Cannot Be Replaced by Generic Phenylacetone Derivatives in Critical Applications


The structural specificity of 4-methoxyphenylacetone dictates its unique chemical behavior and biological activity, rendering simple substitution with unsubstituted phenylacetone or other regioisomers impractical in both synthetic and analytical contexts. The para-methoxy group profoundly influences electronic distribution across the aromatic ring, altering both the kinetic and thermodynamic parameters of reactions such as reductive amination, where the methoxy group enhances nucleophilicity and directs regioselectivity . Furthermore, regioisomeric 2- and 3-methoxyphenylacetones exhibit fundamentally different chromatographic retention behavior and mass spectrometric fragmentation patterns due to varying steric and electronic environments, making them unsuitable substitutes in forensic and quality control applications where precise analyte identification is mandated [1]. In biocatalytic asymmetric transformations, the enzyme-substrate recognition is highly sensitive to aromatic substitution patterns; microorganisms capable of aminating 4-methoxyphenylacetone with high enantioselectivity demonstrate markedly different activity toward 3,4-dimethoxyphenylacetone and other analogs, confirming that the specific para-methoxy geometry is a critical determinant of catalytic efficiency [2]. Consequently, procurement specifications must explicitly designate the 4-methoxy regioisomer to ensure reproducible synthetic outcomes, regulatory compliance, and analytical fidelity.

4-Methoxyphenylacetone (122-84-9): Quantified Differentiation Against Closest Analogs in Critical Performance Dimensions


Superior Substrate Performance in Engineered Amine Dehydrogenase Reductive Amination vs. 4-Methoxypropiophenone

In engineered amine dehydrogenase (LsAmDH mutant W5-5 T123G/S157T/S275G)-catalyzed reductive amination, 4-methoxyphenylacetone demonstrates quantitatively superior conversion efficiency compared to the structurally related 4-methoxypropiophenone substrate under identical conditions [1]. While 4-methoxypropiophenone required 500 mM ammonium concentration to achieve >99% ee and 90% isolated yield at 200 mM substrate loading, the mutant enzyme exhibited higher catalytic activity toward phenylacetone analogs, with the 4-methoxyphenylacetone scaffold enabling efficient amination at significantly reduced ammonium concentrations [1].

Biocatalysis Chiral amine synthesis Amine dehydrogenase engineering

Distinct GC Retention Behavior Enabling Complete Resolution from 2- and 3-Methoxy Regioisomers

Gas chromatographic analysis using a modified beta-cyclodextrin stationary phase achieves baseline separation of all ten methoxy methyl phenylacetone regioisomers, with 4-methoxyphenylacetone exhibiting the highest affinity for the chiral stationary phase and eluting last among all regioisomers tested [1]. In contrast, ortho-methoxy-substituted ketones elute first, followed by meta-methoxy-substituted ketones, demonstrating that the para-methoxy substitution pattern confers maximal retention [1]. Complete separation was not achieved on conventional Rtx-1 or Rtx-200 columns, underscoring the necessity of specialized stationary phase selection for unambiguous identification [1].

Forensic chemistry Analytical method validation Regioisomer discrimination

Biocatalytic Asymmetric Amination Achieves 94% Conversion Yield and Exclusive (S)-Enantiomer Formation

Using Brevibacterium linens IFO 12141 in the presence of L-alanine as an amino donor, 4-methoxyphenylacetone undergoes asymmetric amination to produce 37.6 mM (S)-(+)-4-methoxyamphetamine with a 94% conversion yield and exclusive (S)-enantioselectivity [1]. This strain exhibited limited substrate specificity: it catalyzed amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone but with lower efficiency, while unsubstituted phenylacetone showed negligible conversion [1].

Microbial biotransformation Enantioselective amination Chiral building block synthesis

Continuous Chlorosulfonation Delivers Crystalline Solid Product vs. Batch Process Oils and Dark Solids

In the synthesis of (R)-tamsulosin hydrochloride, continuous chlorosulfonation of 4-methoxyphenylacetone consistently produced a white crystalline sulfonamide intermediate, whereas batch mode reactions under equivalent conditions yielded either brown solids or dark oils [1]. Although the continuous process gave a slightly lower yield than batch, the isolated intermediate quality—purity, color, and physical form—was markedly superior, enabling direct downstream processing without additional purification steps [1].

Continuous flow chemistry Process intensification Pharmaceutical manufacturing

High-Value Application Scenarios Where 4-Methoxyphenylacetone (122-84-9) Demonstrates Verified Superiority


Green Synthesis of Chiral Amine Pharmaceutical Intermediates

Procurement of 4-methoxyphenylacetone is strategically advantageous for laboratories and manufacturing facilities employing engineered amine dehydrogenase (AmDH) biocatalysis. As demonstrated by the W5-5 LsAmDH mutant, this phenylacetone scaffold enables efficient reductive amination at substantially reduced ammonium concentrations compared to 4-methoxypropiophenone and other ketone substrates [1]. This reduction in ammonium loading directly minimizes nitrogenous waste generation and lowers associated wastewater treatment costs, aligning with green chemistry initiatives and improving process mass intensity metrics. The >99% enantiomeric excess achieved with this substrate class supports the production of high-purity (R)-4-methoxyamphetamine, a key intermediate in formoterol synthesis for asthma therapy [1].

Forensic and Regulatory Reference Standard for Amphetamine Precursor Analysis

For forensic toxicology laboratories and regulatory testing facilities, 4-methoxyphenylacetone must be procured as a certified reference standard rather than substituted with alternative regioisomers. The compound shares an isobaric relationship with the controlled precursor 3,4-methylenedioxyphenylacetone, and its unambiguous identification requires chromatographic conditions capable of resolving all ten methoxy methyl phenylacetone regioisomers [1]. On beta-cyclodextrin modified GC columns, 4-methoxyphenylacetone exhibits maximal retention, eluting after ortho- and meta-substituted analogs—a distinguishing feature absent on conventional stationary phases [1]. Procurement of the verified 4-methoxy isomer is essential for method validation, calibration curve preparation, and compliance with evidentiary standards.

Microbial Biotransformation for (S)-Enantiomer Production

Industrial biotechnology operations focused on producing (S)-(+)-4-methoxyamphetamine via whole-cell biocatalysis should specifically procure 4-methoxyphenylacetone due to its validated compatibility with Brevibacterium linens IFO 12141. This microorganism achieves 94% conversion yield with exclusive (S)-stereoselectivity under optimized conditions (pH 7.0, L-alanine amino donor) [1]. The substrate specificity data indicate that 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone are aminated with reduced efficiency, while unsubstituted phenylacetone shows negligible conversion [1]. Therefore, substitution with structurally related ketones would compromise yield and potentially require extensive process re-optimization, increasing development costs and time-to-market.

Continuous Flow Pharmaceutical Manufacturing of Tamsulosin Intermediates

In continuous manufacturing settings for (R)-tamsulosin hydrochloride, procurement of 4-methoxyphenylacetone of consistent quality is critical for achieving reproducible chlorosulfonation outcomes. Continuous flow processing of this ketone yields a white crystalline sulfonamide intermediate, whereas batch processing under nominally identical conditions produces brown solids or dark oils that necessitate additional purification [1]. While continuous mode may incur a modest yield penalty, the elimination of color and impurity removal steps streamlines the overall synthetic route and enhances process analytical technology (PAT) compatibility. This evidence supports the selection of 4-methoxyphenylacetone from suppliers providing batch-to-batch consistency to maintain continuous process performance [1].

Technical Documentation Hub

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